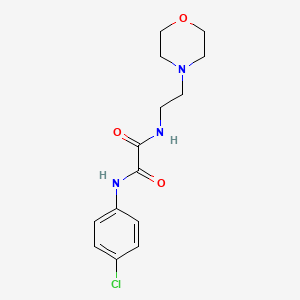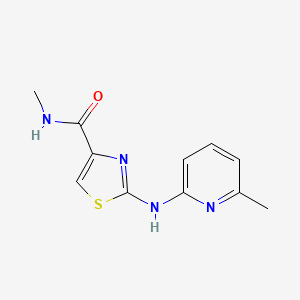![molecular formula C16H18N4O3S B2629155 N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-3-methylbenzenesulfonamide CAS No. 1705923-76-7](/img/structure/B2629155.png)
N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-3-methylbenzenesulfonamide” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are important classes of fused heterocyclic systems due to a wide range of biological activity .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives has been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a pyrido[2,3-d]pyrimidin-6(5H)-yl core, which is a bicyclic system consisting of a pyridine ring fused with a pyrimidine ring .Applications De Recherche Scientifique
Anti-HIV Activity
A study by Brzozowski and Sa̧czewski (2007) synthesized a series of derivatives related to the chemical structure , showing potential as anti-HIV agents. The selected derivative demonstrated significant anti-HIV-1 activity with a moderate cytotoxic effect, highlighting the therapeutic potential of these compounds in treating HIV infections (Brzozowski & Sa̧czewski, 2007).
Antibacterial Activity
Research by Narayana, Rao, and Rao (2009) developed 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones, derived through a synthesis pathway involving compounds with structural similarities to the query compound. These compounds were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing significant antibacterial properties (Narayana, Rao, & Rao, 2009).
Herbicidal Activity
A study by Lee et al. (1996) explored the herbicidal activity of N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl derivatives, showcasing how alterations in the heterocyclic group affect herbicidal effectiveness. This research underscores the potential agricultural applications of compounds within the same chemical family, particularly against various plant species in rice paddies (Lee et al., 1996).
Lipoxygenase Inhibition
Abbasi et al. (2017) synthesized sulfonamides bearing the 1,4-benzodioxin ring, showing suitability as antibacterial agents and potential therapeutic agents for inflammatory ailments through lipoxygenase inhibition. This study indicates the anti-inflammatory and antimicrobial potential of sulfonamide derivatives, which are chemically related to the query compound (Abbasi et al., 2017).
Antitumor Activity
A study on the synthesis and antitumor activity of pyrido[2,3-d]pyrimidine derivatives by Fares et al. (2014) found that certain derivatives induced apoptosis through G1 cell-cycle arrest in cancer cell lines, highlighting the antitumor potential of these compounds. The research indicates that modifications to the pyrimidine structure can lead to compounds with potent antitumor activities against specific cancer cell lines (Fares et al., 2014).
Propriétés
IUPAC Name |
N-[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-12-3-2-4-14(7-12)24(22,23)19-9-16(21)20-6-5-15-13(10-20)8-17-11-18-15/h2-4,7-8,11,19H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGMAGVAYJCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

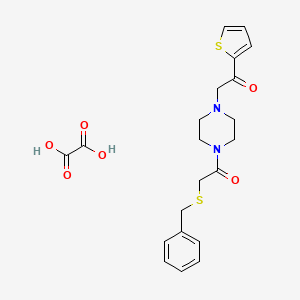


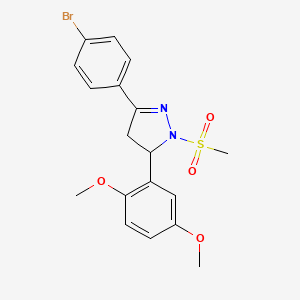

![N-(4-ethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2629081.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2629083.png)
![7-(4-chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2629084.png)
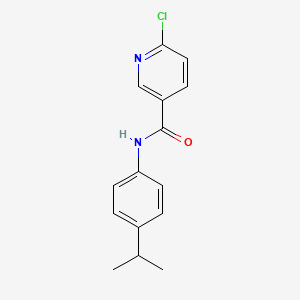
![N-(4-chlorophenyl)-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2629087.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629088.png)
